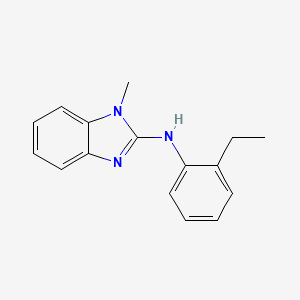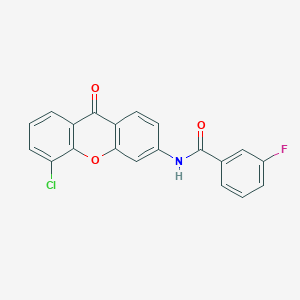
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-fluorobenzamide: is a synthetic compound belonging to the xanthene family
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-fluorobenzamide typically involves the following steps:
Formation of the xanthene core: The xanthene core is synthesized through a condensation reaction between a suitable phenol and phthalic anhydride under acidic conditions.
Chlorination: The xanthene core is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.
Amidation: The chlorinated xanthene is reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-fluorobenzamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a fluorescent probe in biological imaging.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry:
- Utilized in the development of dyes and pigments.
- Applied in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide
- N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-fluorobenzamide
- N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(2-fluorophenoxy)acetamide
Comparison:
- N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide: Similar structure but with a methoxy group instead of a fluorine atom, leading to different chemical and biological properties.
- N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-fluorobenzamide: The fluorine atom is positioned differently, which can affect the compound’s reactivity and interactions.
- N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(2-fluorophenoxy)acetamide: Contains an additional acetamide group, providing unique properties and applications.
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-fluorobenzamide stands out due to its specific substitution pattern, which imparts distinct chemical and biological characteristics.
特性
IUPAC Name |
N-(5-chloro-9-oxoxanthen-3-yl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClFNO3/c21-16-6-2-5-15-18(24)14-8-7-13(10-17(14)26-19(15)16)23-20(25)11-3-1-4-12(22)9-11/h1-10H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZVHJMODUNMKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2713211.png)
![1-(4-fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2713212.png)
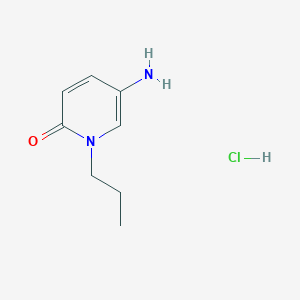
![5-[(4-fluorophenyl)[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2713215.png)
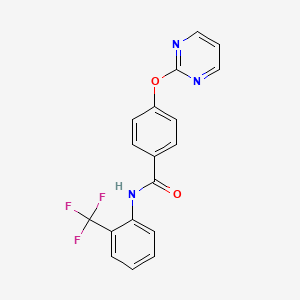
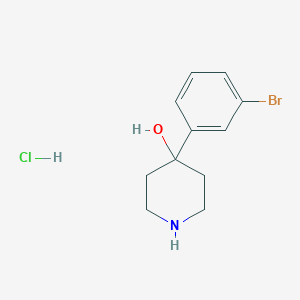

![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2713222.png)
![4-methanesulfonyl-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B2713225.png)

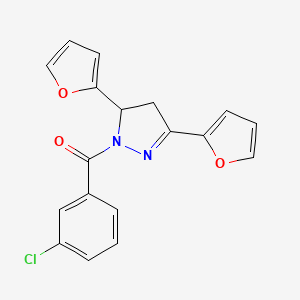
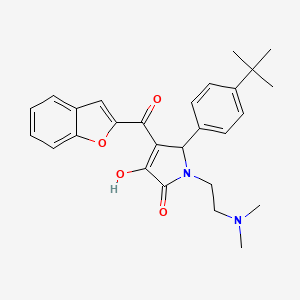
![N-[(6-chloropyridin-3-yl)sulfonyl]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2713231.png)
